molecular formula C7H7N3O5 B184574 4-Methoxy-2,3-dinitroaniline CAS No. 5473-00-7

4-Methoxy-2,3-dinitroaniline

Cat. No.: B184574
CAS No.: 5473-00-7
M. Wt: 213.15 g/mol
InChI Key: KKIFNGUMEDQAHY-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dinitroaniline is an aromatic organic compound featuring aniline and methoxy substituents on a benzene ring with two adjacent nitro groups, a structure of significant interest in advanced materials research . While specific studies on this isomer are limited, its molecular architecture suggests considerable potential as a versatile building block for synthesizing complex heterocyclic systems and functional materials. Related methoxy-nitroaniline compounds are extensively investigated for their non-linear optical (NLO) properties, as the electron-donating methoxy and amino groups, coupled with the strong electron-withdrawing nitro groups, create a pronounced push-pull system ideal for second-harmonic generation and electro-optics . This makes such compounds candidates for the growth of organic single crystals with potential applications in photonic devices and frequency conversion . In synthetic chemistry, 4-methoxy-2-nitroaniline, a closely related analog, is a documented precursor in multi-step syntheses, including the construction of complex molecules like the antitumor alkaloid 9-methoxyellipticine and the antimalarial drug primaquine . The presence of multiple reactive sites on this compound allows for further functionalization, positioning it as a potential intermediate for developing pharmaceuticals, agrochemicals, and ligands for catalysis. Researchers can leverage this chemical for exploring novel NLO materials, as a scaffold in medicinal chemistry, or for fundamental studies on charge transfer in organic molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2,3-dinitroaniline
Source PubChem
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InChI

InChI=1S/C7H7N3O5/c1-15-5-3-2-4(8)6(9(11)12)7(5)10(13)14/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIFNGUMEDQAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970049
Record name 4-Methoxy-2,3-dinitroaniline
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Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5473-00-7
Record name MLS002639285
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Record name 4-Methoxy-2,3-dinitroaniline
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Record name 4-METHOXY-2,3-DINITROANILINE
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Synthetic Methodologies and Chemical Transformations of 4 Methoxy 2,3 Dinitroaniline

Advanced Synthetic Routes to 4-Methoxy-2,3-dinitroaniline

The synthesis of this compound can be approached through various synthetic pathways, primarily involving the nitration of appropriately substituted aniline (B41778) or anisole (B1667542) precursors. Advanced methodologies focus on improving regioselectivity, yield, and safety.

The direct synthesis of this compound is not extensively documented in publicly available literature. However, logical synthetic routes can be postulated based on established organic chemistry principles and the synthesis of structurally related compounds. A plausible and common approach would be the sequential nitration of a suitable precursor.

One potential pathway involves the nitration of 4-methoxy-2-nitroaniline (B140478). The existing nitro and methoxy (B1213986) groups on the aromatic ring will direct the position of the second incoming nitro group. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. In 4-methoxy-2-nitroaniline, the position ortho to the methoxy group and meta to the nitro group (position 3) is activated, making it a likely site for further nitration to yield this compound.

Another potential precursor is 4-methoxy-3-nitroaniline. biosynth.com In this case, the amino group is a strong ortho-, para-director, and the methoxy group is also an ortho-, para-director, while the nitro group is a meta-director. The position ortho to the amino group and ortho to the methoxy group (position 2) would be highly activated for electrophilic nitration.

A method for synthesizing the related 4-methoxy-2-nitroaniline involves the nitration of N-benzenesulfonyl-4-methoxyaniline with copper nitrate (B79036) trihydrate in the presence of pyridine. patsnap.com This method offers milder conditions compared to traditional nitration with mixed acids and could potentially be adapted for the synthesis of the dinitro derivative. patsnap.com

Furthermore, the rearrangement of aromatic nitro compounds in strong acidic media presents another potential pathway. For instance, it has been noted that 2,3-dinitro-4-methoxyaniline undergoes a complex reaction in 98% sulphuric acid at 110 °C. While not a synthetic route in the traditional sense, understanding such rearrangements is crucial for predicting and controlling reaction outcomes.

Specific optimization data for the synthesis of this compound is scarce. However, principles of reaction optimization can be applied from studies on similar compounds, such as the synthesis of 4-methoxy-2-nitroaniline. The use of continuous flow reactors has shown significant advantages in controlling reaction parameters for nitration reactions. google.compatsnap.com This technology allows for precise control of temperature, reaction time, and stoichiometry, which is crucial for minimizing the formation of isomers and by-products in polysubstituted aromatic compounds. google.compatsnap.com

For the synthesis of 4-methoxy-2-nitroaniline, a continuous flow process involving acetylation of 4-methoxyaniline, followed by nitration and hydrolysis, has been developed. google.com Key parameters that were optimized include the solvent, temperature, and flow rates of the reactants. Such a setup could be adapted for the synthesis of this compound, with further optimization required for the second nitration step.

The table below illustrates the optimization of reaction parameters for the continuous flow synthesis of the related compound, 4-methoxy-2-nitroacetanilide, which is a precursor to 4-methoxy-2-nitroaniline. This data highlights the impact of reaction conditions on yield and purity, which would be critical considerations for the synthesis of this compound.

Table 1: Optimization of Continuous Flow Synthesis Parameters for 4-methoxy-2-nitroacetanilide

ExampleSolvent (Acetylation)Temp. (°C)Flow Rate Ratio (I:II:III:IV)Residence TimeYield (%)Purity (%)
4Glacial acetic acid251,000:500:700:1,20040 s–2 min85>99
5Dichloromethane2550:25:35:6513.3–40 min87>99

This table is based on data for a related compound and serves to illustrate the principles of reaction optimization.

Derivatization Strategies of this compound

The functional groups of this compound, namely the amino group and the nitro groups, offer several avenues for derivatization to create novel molecules with potentially interesting properties.

The primary amino group of this compound is a key site for derivatization. It can undergo a variety of reactions to form a range of functionalized derivatives.

N-Alkylation and N-Acylation: The amino group can be alkylated or acylated to introduce new substituents. For instance, the weakly nucleophilic amine of 2,4-dinitroaniline (B165453) has been successfully alkylated and acylated under ultrasound irradiation in the presence of sodium hydride. researchgate.net This method could likely be applied to this compound to produce N-alkyl and N-acyl derivatives.

Schiff Base Formation: The amino group can react with aldehydes and ketones to form Schiff bases (imines). The synthesis of Schiff bases from various aniline derivatives, including nitroanilines, is a well-established reaction. researchgate.net These Schiff bases can serve as intermediates for the synthesis of other heterocyclic compounds.

Synthesis of Heterocyclic Compounds: The dinitroaniline moiety can be a precursor for the synthesis of various heterocyclic systems. For example, the reduction of the nitro groups can lead to the formation of diamino derivatives, which can then be used in condensation reactions to form heterocycles. The reduction of 2,2'-dinitrodiphenyl ether and 2,2'-dinitrodiphenylamine has been shown to produce seven-membered heterocyclic compounds like dibenz Current time information in Bangalore, IN.ijsrp.orgekb.egoxadiazepine and dibenzo Current time information in Bangalore, IN.ijsrp.orgekb.egtriazepine, respectively. rsc.org Similar strategies could be employed with derivatives of this compound.

The following table presents examples of derivatization reactions that could be applicable to this compound, based on reactions of other dinitroanilines.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagents and ConditionsPotential Product
N-AlkylationAlkyl halide, NaH, UltrasoundN-Alkyl-4-methoxy-2,3-dinitroaniline
N-AcylationAcyl chloride, NaH, UltrasoundN-Acyl-4-methoxy-2,3-dinitroaniline
Schiff Base FormationAldehyde/Ketone, Acid catalystN-((aryl/alkyl)methylene)-4-methoxy-2,3-dinitroaniline
DiazotizationNaNO₂, HCl4-Methoxy-2,3-dinitrophenyldiazonium chloride

The reactivity of derivatives of this compound will be significantly influenced by the nature of the substituents on the aromatic ring. The two nitro groups are strong electron-withdrawing groups, which decrease the electron density of the aromatic ring and the basicity of the amino group. The methoxy group, being an electron-donating group, partially counteracts this effect.

In nucleophilic aromatic substitution reactions, the electron-withdrawing nitro groups activate the ring towards attack by nucleophiles. The positioning of these groups ortho and meta to the methoxy group will influence the regioselectivity of such reactions.

In electrophilic aromatic substitution reactions, the strong deactivating effect of the two nitro groups would make further substitution on the ring challenging.

A study on 2,4-dinitrodiphenylamine (B1346988) derivatives showed that the positioning of substituents significantly influences reactivity in catalytic applications. For example, 2,4-substitution was found to enhance electron-withdrawing effects compared to 2,2'-substitution, leading to improved catalytic activity in redox reactions. Similar substituent effects would be expected in derivatives of this compound, where the introduction of different functional groups would modulate the electronic properties and steric environment of the molecule, thereby affecting its reactivity.

Reaction Kinetics and Mechanisms Involving this compound

Understanding the kinetics and mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic applications.

Kinetic studies on the hydrolysis of a phosphate (B84403) derivative of a related compound, mono-6-chloro-2,4-dinitroaniline phosphate, have shown that the reaction proceeds mainly via the conjugated acid species in acidic medium. ijsrp.org The rate of hydrolysis was found to increase with acid concentration up to a certain point, after which it decreased. ijsrp.org This behavior was attributed to the complete conversion of the substrate to its conjugate acid and the subsequent effect of water activity at higher acid concentrations. ijsrp.org

The reaction of 2,4-dinitroaniline with diazotized reagents to form colored complexes has been shown to follow pseudo-first-order kinetics. ekb.eg The rate constants for the formation of these complexes were determined at different pH values. ekb.eg

Furthermore, the reaction of N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline with hydroxide (B78521) ions involves several kinetic processes, including the formation of σ-complexes. researchgate.net The formation of such intermediates is a common feature in nucleophilic aromatic substitution reactions of electron-deficient aromatic compounds.

The table below summarizes kinetic data for reactions involving related dinitroaniline compounds, which can provide insights into the potential reactivity of this compound.

Table 3: Kinetic Data for Reactions of Related Dinitroaniline Compounds

ReactantReactionKinetic OrderRate Constant (k)Conditions
Mono-6-chloro-2,4-dinitroaniline phosphateAcid HydrolysisFirst-orderVaries with acid concentration0.1-7.0 M HCl, 50°C
2,4-DinitroanilineCoupling with diazotized salicylic (B10762653) acidPseudo-first-order0.0457 min⁻¹pH 7, 298 K
2,4-DinitroanilineCoupling with diazotized paracetamolPseudo-first-order0.0314 min⁻¹pH 9, 298 K

This table is based on data for related compounds and illustrates the types of kinetic information that would be relevant for understanding the reactivity of this compound. ijsrp.orgekb.eg

Mechanistic Studies of Transformation Reactions of this compound

The primary transformation reaction studied for this compound (also known as 2,3-dinitro-4-methoxyaniline) is an acid-catalyzed rearrangement. Research indicates that when heated in acidic environments, such as concentrated sulphuric acid, the compound undergoes a rearrangement process. rsc.org

The proposed mechanism for this transformation involves the migration of the nitro group at the 2-position. rsc.org It is suggested that the reaction proceeds through a rate-determining step involving the migration of this 2-nitro group, which follows a protonation event at the 2-position of the aromatic ring. This type of reaction is characterized as a 1,3-migration of the nitro group. rsc.org Studies on related dinitroaniline compounds suggest that such rearrangements are intramolecular processes. rsc.org

The presence of a third substituent on the aniline ring, in this case, the methoxy group, appears to be a necessary condition for the rearrangement to occur. The specific electronic effect of the substituent, whether it is an activating group like methoxy or a deactivating group like nitro, seems to be of lesser importance to the occurrence of the reaction itself. rsc.org However, in the case of this compound, the reaction is noted to be complex and accompanied by significant decomposition. rsc.org

Kinetic Analysis of Conversion Processes for this compound

A comprehensive kinetic analysis of the transformation of this compound is challenging. The complexity of the reaction pathway and the tendency for the compound to undergo extensive decomposition under the required acidic and high-temperature conditions prevent a conventional kinetic study from being performed. rsc.org

CompoundReaction ConditionsDuration (h)Basis of CalculationEstimated Rate Coefficient
This compound98% Sulphuric Acid at 110 °C (in the presence of hydrazine)6Amount of starting material remainingAn estimate of the rate coefficient for the overall reaction has been reported based on these conditions. rsc.org

Advanced Spectroscopic Characterization and Structural Analysis of 4 Methoxy 2,3 Dinitroaniline

X-ray Diffraction Studies of 4-Methoxy-2,3-dinitroaniline

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. By irradiating a crystal with X-rays, a diffraction pattern of spots is generated, which provides information about the arrangement of atoms within the crystal lattice.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis of a related compound, 4-methoxy-2-nitroaniline (B140478), reveals that it crystallizes in an orthorhombic system with the space group Pnma. iucr.orgresearchgate.net The unit cell parameters have been determined to be a = 16.0264 (4) Å, b = 6.3621 (1) Å, and c = 7.1476 (1) Å, with a cell volume of 728.78 (2) ų. iucr.org The crystal structure is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. iucr.org An intramolecular N—H⋯O hydrogen bond is also observed between the amino group and the adjacent nitro group. iucr.org

Table 1: Crystal Data and Structure Refinement for 4-Methoxy-2-nitroaniline
ParameterValue
Empirical formulaC₇H₈N₂O₃
Formula weight168.15
Temperature100.0 (1) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP n m a
Unit cell dimensionsa = 16.0264 (4) Å, α = 90°b = 6.3621 (1) Å, β = 90°c = 7.1476 (1) Å, γ = 90°
Volume728.78 (2) ų
Z4
Density (calculated)1.533 Mg/m³
Absorption coefficient0.12 mm⁻¹
F(000)352
Crystal size0.34 × 0.25 × 0.20 mm
Theta range for data collection3.0 to 31.5°
Index ranges-23 ≤ h ≤ 23, -9 ≤ k ≤ 9, -10 ≤ l ≤ 10
Reflections collected13427
Independent reflections1309 [R(int) = 0.023]
Completeness to theta = 25.242°99.8 %
Absorption correctionMulti-scan
Max. and min. transmission0.976 and 0.873
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1309 / 0 / 96
Goodness-of-fit on F²1.08
Final R indices [I>2sigma(I)]R1 = 0.033, wR2 = 0.104
R indices (all data)R1 = 0.036, wR2 = 0.106
Extinction coefficient0.007 (2)
Largest diff. peak and hole0.48 and -0.32 e.Å⁻³
Data sourced from a study on 4-methoxy-2-nitroaniline. iucr.org

Powder X-ray Diffraction Applications

Powder X-ray diffraction (PXRD) is utilized to analyze the crystalline nature of bulk materials. For the related compound 4-methoxy-2-nitroaniline, PXRD analysis confirmed its orthorhombic crystal system. researchgate.net Studies on similar compounds have also employed PXRD to identify crystalline planes and ensure no polymorphic transformations or solvate formations occurred during experiments. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei.

Proton NMR Spectroscopic Investigations

Carbon-13 NMR Spectroscopic Investigations

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For the related compound 4-methoxy-2-nitroaniline, the ¹³C NMR spectrum in CDCl₃ displayed signals at δ 148.34, 145.99, 132.28, 119.38, 114.96, and 110.94. rsc.org This data helps in assigning the carbon framework of the molecule.

Table 2: NMR Data for 4-Methoxy-2-nitroaniline
NucleusSolventChemical Shifts (δ, ppm)
¹HCDCl₃7.26 (d, J=8.6 Hz), 7.13 (d, J=2.6 Hz), 6.78 (dd, J=8.6, 2.7 Hz), 4.00 (s) rsc.org
¹³CCDCl₃148.34, 145.99, 132.28, 119.38, 114.96, 110.94 rsc.org
Data is for the related compound 4-methoxy-2-nitroaniline.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups and molecular vibrations within a compound.

For the related compound 4-methoxy-2-nitroaniline, FTIR and FT-Raman spectral analyses have been used to identify the various functional groups present. researchgate.net Key vibrational modes include those associated with the methoxy (B1213986), nitro, and amino groups. For instance, the C-O stretching of the methoxy group is typically observed around 1250 cm⁻¹, and the asymmetric stretching of the NO₂ group appears near 1520 cm⁻¹. In a study of 2-methoxy-4-nitroaniline, the FTIR and FT-Raman spectra were recorded and compared with theoretical calculations to make unambiguous vibrational assignments. scispace.com

Table 3: Key Vibrational Frequencies for Related Nitroaniline Compounds
Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Reference
Methoxy (-OCH₃)C-O stretching~1250
Nitro (-NO₂)Asymmetric stretching~1520
Data is generalized from related compounds.

An article on the advanced spectroscopic characterization and structural analysis of this compound cannot be generated at this time. A thorough search of scientific literature and spectral databases did not yield specific experimental or theoretical data for this particular compound.

Research is available for related isomers, such as 4-Methoxy-2-nitroaniline and 2-Methoxy-4-nitroaniline, including detailed analyses of their spectroscopic properties. rsc.orgscholarsresearchlibrary.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net For instance, studies on 4-Methoxy-2-nitroaniline provide insights into its vibrational modes through FTIR and Raman spectroscopy, its electronic transitions via UV-Vis spectroscopy, and its photoluminescent behavior. rsc.orgresearchgate.netresearchgate.netresearchgate.net Similarly, analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) have been developed for the trace analysis of 4-Methoxy-2-nitroaniline as an impurity in pharmaceutical substances. ajrconline.org

However, no publications containing the specific data required for the outlined sections on Fourier Transform Infrared (FTIR) Spectroscopic Analysis, Raman Spectroscopic Characterization, Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometric Techniques, or Photoluminescence (PL) Spectroscopy for this compound could be located. Without such primary data, a scientifically accurate and informative article adhering to the requested structure is not possible.

Theoretical and Computational Studies on 4 Methoxy 2,3 Dinitroaniline

Density Functional Theory (DFT) Calculations for 4-Methoxy-2-nitroaniline (B140478)

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. For 4-Methoxy-2-nitroaniline, DFT calculations have been used to explore its fundamental properties.

The electronic properties of 4-Methoxy-2-nitroaniline have been investigated through Frontier Molecular Orbital (FMO) analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. For 4-Methoxy-2-nitroaniline, the energy gap between the HOMO and LUMO has been calculated to understand its electronic absorption properties and reactivity. nih.gov The distribution of these orbitals provides insight into the electron-donating and electron-accepting regions of the molecule.

From the HOMO and LUMO energies, various quantum chemical parameters can be derived to describe the reactivity of 4-Methoxy-2-nitroaniline. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters help in predicting how the molecule will interact with other chemical species.

Molecular Dynamics Simulations and Intermolecular Interactions of 4-Methoxy-2-nitroaniline

While specific molecular dynamics simulation studies on single molecules of 4-Methoxy-2-nitroaniline are not prevalent in the initial search, this technique is generally used to study the behavior of molecules over time. Such simulations could provide insights into intermolecular interactions in a condensed phase, such as in a crystal or solution. For a related compound, studies have investigated intermolecular interactions using techniques like Hirshfeld surface analysis, which is derived from crystallographic data and can be complemented by computational models.

Prediction and Modeling of Spectroscopic Properties of 4-Methoxy-2-nitroaniline

Computational methods are frequently used to predict and interpret spectroscopic data. For 4-Methoxy-2-nitroaniline, DFT calculations have been employed to simulate its vibrational spectra (FTIR and Raman). researchgate.net These theoretical spectra are then compared with experimental data to assign the observed vibrational modes to specific molecular motions. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), helping to understand the electronic transitions responsible for the molecule's color. researchgate.net

While the computational investigation of 4-Methoxy-2-nitroaniline provides a framework for how 4-Methoxy-2,3-dinitroaniline could be theoretically studied, there is currently no specific data available for the latter. The presence of an additional nitro group in the 2,3-dinitro compound would significantly alter its electronic structure, geometry, and reactivity compared to the mono-nitro derivative. Therefore, any detailed computational analysis would require dedicated studies on the this compound molecule itself. Future research in this area would be valuable to elucidate the unique properties of this compound.

Based on a comprehensive review of available scientific literature, there is insufficient detailed research data to generate an article on the chemical compound “this compound” that adheres to the specific and granular outline provided.

The compound, also known as 2,3-Dinitro-4-methoxyaniline (CAS Number: 5473-00-7), is identified as a chemical intermediate used in the synthesis of dyes, pigments, and pharmaceuticals. ontosight.ai Its molecular structure, containing an aniline (B41778) ring substituted with a methoxy (B1213986) group and two nitro groups, makes it a reactive precursor for creating more complex molecules. ontosight.ai

Applications of 4 Methoxy 2,3 Dinitroaniline in Advanced Materials and Chemical Synthesis

Role of 4-Methoxy-2,3-dinitroaniline as an Intermediate in Organic Synthesis

Application in Pharmaceutical Intermediate Research

Exploration of Synthetic Pathways to Medicinally Relevant Compounds:Specific synthetic routes to medicinally relevant molecules using this compound are not detailed in the available literature.

Furthermore, the requirement for data tables with detailed research findings cannot be met, as no such data was found in the search results. Therefore, generating a thorough and scientifically accurate article that strictly follows the provided outline is not possible at this time.

Exploration of 4-Methoxy-2-nitroaniline (B140478) in Materials Science Research

The field of materials science has shown considerable interest in organic molecules that possess unique electronic and optical properties. 4-Methoxy-2-nitroaniline (4M2NA) is one such aromatic compound that has been a subject of investigation due to the interplay of its electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups and the electron-withdrawing nitro (-NO₂) group. This specific arrangement of functional groups on the benzene (B151609) ring gives rise to significant intramolecular charge-transfer characteristics, making it a promising candidate for various applications in advanced materials.

Development of Novel Functional Materials Utilizing 4-Methoxy-2-nitroaniline

The primary application of 4-Methoxy-2-nitroaniline in materials science is as a precursor or a core component in the synthesis of novel functional materials. It is a crucial intermediate in the production of dyes and pigments. ontosight.aifishersci.ca Its derivatives are also explored for their potential in creating new electroactive materials. smolecule.com

Research has focused on growing single crystals of 4M2NA to harness its properties for specific applications. researchgate.net The slow evaporation method has been successfully used to grow organic aromatic single crystals of 4M2NA. researchgate.net These crystalline materials are essential for devices that rely on precise molecular alignment and high purity. Additionally, thin films of 4M2NA have been fabricated and studied, particularly for their use in organic/inorganic hybrid heterojunction photodetectors. researchgate.net The development of these materials showcases the versatility of 4M2NA in creating components for optoelectronic devices.

Investigation of Physicochemical Attributes for Materials Integration

A thorough understanding of the physicochemical attributes of 4-Methoxy-2-nitroaniline is critical for its successful integration into functional materials and devices. Key properties have been characterized through various analytical techniques.

Single crystal X-ray diffraction (XRD) analysis has revealed that 4-Methoxy-2-nitroaniline crystallizes in an orthorhombic crystal system. researchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds, which are crucial for the formation of a stable, ordered molecular network. iucr.org The thermal stability is another important factor, and thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been used to determine the melting and decomposition points of the 4M2NA single crystal. researchgate.net

The structural and optical properties of thin films have also been explored. As-deposited films have been shown to have a smooth surface with an average crystallite size of approximately 85.27 nm. researchgate.net Spectrophotometric techniques are used to investigate the linear and non-linear optical properties of these films. researchgate.net

Below is a table summarizing key physicochemical properties of 4-Methoxy-2-nitroaniline.

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Orange / Pale yellow crystalline powder ontosight.aifishersci.com
Melting Point 123 - 128 °C fishersci.cafishersci.com
Crystal System Orthorhombic researchgate.netiucr.org
Space Group Pnma iucr.org
Unit Cell Parameters a = 16.17 Å, b = 6.55 Å, c = 7.14 Å, α = 90°, β = 90°, γ = 90° researchgate.net
Solubility Slightly soluble in water; Soluble in hot methanol, ethanol, and ether fishersci.ca

Studies on Nonlinear Optical (NLO) Properties of 4-Methoxy-2-nitroaniline Based Materials

Nitroaniline-based compounds are well-regarded for their potential in nonlinear optics (NLO). iucr.org The unique donor-π-acceptor (D-π-A) structure of 4-Methoxy-2-nitroaniline, where the amino and methoxy groups act as donors and the nitro group as an acceptor, leads to enhanced molecular polarizability and significant NLO effects. researchgate.net

Research has specifically investigated the third-order nonlinear optical properties. The Z-scan technique, using a 532 nm continuous wave (CW) Nd:YAG laser, has been employed to measure these properties in 4M2NA single crystals. researchgate.net Such studies are essential for assessing the material's suitability for applications like optical limiting and optical switching, which are vital for protecting sensors and eyes from high-intensity laser beams and for all-optical signal processing. researchgate.net

In studies on thin films, the nonlinear refractive index (n₂) and third-order nonlinear optical susceptibility (χ⁽³⁾) have been calculated. These parameters are crucial for designing nonlinear devices such as optical modulators, filters, and waveguides. researchgate.net The static values for χ⁽³⁾ and n₂ in 4M2NA thin films have been estimated to be 9.667 × 10⁻¹³ esu and 4.105 × 10⁻¹⁴ esu, respectively. researchgate.net The aggregation of molecules in solution has been noted to alter NLO properties, with increased concentration affecting two-photon absorption and excited-state absorption lifetimes.

The table below presents some of the reported nonlinear optical parameters for 4-Methoxy-2-nitroaniline materials.

NLO ParameterReported ValueExperimental ContextSource(s)
Third-Order NLO Susceptibility (χ⁽³⁾) 9.667 × 10⁻¹³ esu (static value)Thin Film researchgate.net
Nonlinear Refractive Index (n₂) 4.105 × 10⁻¹⁴ esu (static value)Thin Film researchgate.net

Environmental Fate and Remediation Research of 4 Methoxy 2,3 Dinitroaniline

Degradation Pathways and Mechanisms of 4-Methoxy-2,3-dinitroaniline in Environmental Systems

The environmental persistence and transformation of this compound are dictated by the chemical properties conferred by its functional groups: a methoxy (B1213986) group, an aniline (B41778) amine group, and two nitro groups attached to a benzene (B151609) ring. The electron-withdrawing nature of the nitro groups makes the aromatic ring susceptible to nucleophilic attack, while the amine and methoxy groups are electron-donating. This complex electronic structure influences the compound's susceptibility to various degradation processes, including oxidative and reductive pathways.

Advanced Oxidation Processes for this compound Remediation

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. While specific studies on the application of AOPs to this compound were not identified, research on other nitroaromatic compounds suggests that AOPs would be a viable remediation strategy. The hydroxyl radical can initiate degradation through several mechanisms, including hydrogen abstraction, electrophilic addition to the aromatic ring, and electron transfer. These initial reactions lead to the formation of intermediates that can undergo further oxidation, ultimately leading to mineralization (conversion to CO2, water, and inorganic ions).

Common AOPs that could be applied for the remediation of water contaminated with this compound are summarized in the table below, with their general effectiveness on related nitroaromatic compounds.

Table 1: Advanced Oxidation Processes for the Remediation of Nitroaromatic Compounds

Remediation Technique Description Potential Applicability to this compound
Fenton/Photo-Fenton Utilizes Fenton's reagent (Fe²⁺ and H₂O₂) to generate hydroxyl radicals. The process can be enhanced with UV light (photo-Fenton). Highly effective for a wide range of nitroaromatic compounds. The strong oxidizing environment would likely lead to the degradation of this compound.
UV/H₂O₂ The photolysis of hydrogen peroxide by UV radiation generates hydroxyl radicals. A common AOP for the treatment of organic contaminants in water. The efficiency would depend on the UV absorbance of the target compound.
Ozonation (O₃) Ozone is a strong oxidant that can directly react with organic compounds or decompose to form hydroxyl radicals. Effective for compounds with electron-rich moieties. The aniline and methoxy groups of this compound could be susceptible to ozone attack.
UV/O₃ The combination of UV and ozone enhances the production of hydroxyl radicals. Generally more effective than ozonation alone for the degradation of recalcitrant compounds.
Titanium Dioxide (TiO₂) Photocatalysis A semiconductor photocatalyst that generates electron-hole pairs upon UV irradiation, leading to the formation of reactive oxygen species. Has been shown to be effective for the degradation of various nitroanilines.

Biotransformation Studies of this compound in Various Media

Under anaerobic conditions, the primary biotransformation pathway for nitroaromatic compounds is the sequential reduction of the nitro groups. For DNAN, this results in the formation of 2-methoxy-5-nitroaniline (MENA) and subsequently 2,4-diaminoanisole (DAAN). It is plausible that this compound would undergo a similar reductive transformation of its two nitro groups, leading to the formation of corresponding amino- and diamino- derivatives. Aerobic degradation of some dinitroanilines can proceed through O-demethylation, as seen in the transformation of DNAN to 2,4-dinitrophenol (2,4-DNP) by some bacteria. nih.gov The potential biotransformation products of this compound, based on the known pathways of analogous compounds, are presented below.

Table 2: Postulated Biotransformation Products of this compound

Parent Compound Transformation Pathway Postulated Product(s)
This compound Anaerobic Nitroreduction (sequential) 4-Methoxy-2-amino-3-nitroaniline, 4-Methoxy-3-amino-2-nitroaniline, 4-Methoxy-2,3-diaminoaniline
This compound Aerobic O-Demethylation 2,3-Dinitro-4-aminophenol

Methodologies for Detection and Quantification of this compound in Environmental Matrices

The detection and quantification of this compound in environmental samples like water and soil would necessitate sensitive and selective analytical methods. While specific methods for this compound are not established, standard techniques for the analysis of anilines and nitroanilines are well-documented and would be applicable. thermofisher.comepa.govchromatographyonline.com These methods typically involve a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis.

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a common and robust technique for the analysis of nitroaromatic compounds. thermofisher.comsielc.comnih.govsielc.comnih.gov Separation is typically achieved on a reverse-phase column. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that provides both high separation efficiency and definitive identification based on the mass spectrum of the analyte. epa.govresearchgate.netepa.govnih.govsigmaaldrich.com Due to the polarity of aniline derivatives, derivatization may sometimes be employed to improve their volatility and chromatographic behavior in GC analysis. thermofisher.comchromatographyonline.com For trace-level analysis in complex environmental matrices, a pre-concentration step such as Solid-Phase Extraction (SPE) is often employed to enhance sensitivity and remove interfering substances. thermofisher.comchromatographyonline.comnih.gov

Table 3: Analytical Methodologies for the Detection and Quantification of Related Nitroaniline Compounds

Analytical Technique Principle Applicability for this compound
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on partitioning between a stationary phase and a mobile liquid phase, with detection based on UV absorbance. thermofisher.comsielc.comnih.govsielc.comnih.gov Highly suitable due to the presence of a chromophore (the nitroaromatic ring). Provides good quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase, with detection and identification based on mass-to-charge ratio. epa.govresearchgate.netepa.govnih.govsigmaaldrich.com Provides high selectivity and definitive identification. May require derivatization to improve volatility.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. Offers high sensitivity and selectivity without the need for derivatization.
Solid-Phase Extraction (SPE) A sample preparation technique for the extraction and concentration of analytes from a liquid sample. thermofisher.comchromatographyonline.comnih.gov Essential for trace analysis in environmental samples to remove matrix interferences and pre-concentrate the analyte.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 4-Methoxy-2,3-dinitroaniline

Academic research specifically focused on this compound is notably limited. However, the existing body of scientific literature provides foundational information regarding its identity and hints at its potential utility, primarily through the study of structurally similar compounds.

Chemical Identity and Properties:

This compound is an aromatic amine with the molecular formula C7H7N3O5 and a molecular weight of approximately 227.15 g/mol . Its structure consists of an aniline (B41778) ring substituted with a methoxy (B1213986) group at the 4-position and two nitro groups at the 2 and 3-positions. The presence of both electron-donating (amino and methoxy) and electron-withdrawing (nitro) groups on the benzene (B151609) ring suggests a molecule with unique electronic properties that could be of interest in various chemical applications.

Basic identification and property data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C7H7N3O5
Molecular Weight 227.15 g/mol
CAS Number 5473-00-7

This data is compiled from available chemical databases.

Inferred Applications from Related Compounds:

While direct studies on the applications of this compound are scarce, research on closely related dinitroaniline derivatives provides a basis for inferring its potential uses. Dinitroanilines, as a class of compounds, are recognized for their biological activities and are used in the synthesis of dyes and pharmaceuticals. For instance, various dinitroaniline derivatives have been investigated for their herbicidal properties, acting as microtubule inhibitors in plants. frontiersin.org

Furthermore, the structural motif of nitroaromatic compounds is prevalent in medicinal chemistry. Compounds with similar structures to this compound have been explored for their potential as antibacterial, antifungal, and even anticancer agents. ontosight.aiontosight.ai The selective activity of some dinitroanilines against parasitic tubulin suggests their potential development as anti-parasitic drugs. acs.org

The study of the related compound, 4-Methoxy-2-nitroaniline (B140478), reveals its use as an intermediate in the synthesis of azo dyes and in the production of pharmaceuticals like omeprazole. patsnap.com It has also been the subject of research in materials science for its nonlinear optical (NLO) properties. While these findings pertain to the mono-nitro derivative, they suggest that the introduction of a second nitro group in this compound could modulate these properties, opening avenues for new material and pharmaceutical development.

Identification of Promising Research Avenues for this compound Chemistry

The limited specific research on this compound means that numerous promising research avenues are open for exploration. These range from fundamental chemical synthesis and characterization to the investigation of its potential applications in various scientific fields.

Fundamental Chemistry:

Synthesis and Optimization: Developing efficient and scalable synthesis methods for this compound is a primary research need. While general methods for the nitration of aromatic compounds exist, optimizing these for this specific isomer to achieve high yield and purity is a crucial first step.

Spectroscopic and Structural Analysis: Detailed spectroscopic (NMR, IR, UV-Vis) and crystallographic studies are necessary to fully characterize the molecule. This data would provide a fundamental understanding of its electronic structure and conformation, which is essential for predicting its reactivity and properties.

Reactivity Studies: Investigating the reactivity of the functional groups in this compound is another key area. This includes studying the reduction of the nitro groups, electrophilic and nucleophilic substitution reactions, and its potential to act as a ligand in coordination chemistry.

Computational Modeling: Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the molecule's electronic properties, reaction mechanisms, and spectroscopic characteristics, complementing experimental findings. acs.org

Applied Research:

Medicinal Chemistry: Given the biological activity of other dinitroanilines, a significant research avenue is the exploration of this compound's potential as a scaffold for the development of new therapeutic agents. acs.org This would involve screening for antimicrobial, anticancer, and anti-parasitic activities.

Materials Science: The presence of push-pull electronic groups suggests that this compound could possess interesting optical and electronic properties. Research into its potential as a nonlinear optical material, a component in organic light-emitting diodes (OLEDs), or as a sensor for specific analytes is warranted. smolecule.com The study of fluorescent nitroaromatic compounds is a challenging but potentially rewarding field. springernature.com

Environmental Science: Investigating the environmental fate and potential for bioremediation of this compound is crucial, especially if it is to be produced on a larger scale. Understanding its degradation pathways and potential toxicity is an important area of research. mdpi.commdpi.com

Interdisciplinary Collaborations for Advancing this compound Research

The multifaceted potential of this compound necessitates a collaborative, interdisciplinary approach to unlock its full scientific value.

Chemistry and Biology/Medicine:

Collaboration between synthetic organic chemists and biologists or medicinal chemists is essential for exploring the therapeutic potential of this compound. Chemists can synthesize the molecule and its derivatives, while biologists can perform the necessary screening and mechanistic studies to evaluate its efficacy and safety as a potential drug candidate. ontosight.aiacs.org

Chemistry and Materials Science/Physics:

The investigation of this compound's potential in materials science would benefit greatly from collaborations between chemists, materials scientists, and physicists. Chemists can focus on the synthesis and functionalization of the molecule, while materials scientists and physicists can characterize its physical properties and fabricate and test devices such as sensors or optical components. springernature.com

Chemistry and Environmental Science/Engineering:

Should this compound find large-scale application, its environmental impact must be understood. This calls for collaboration between chemists and environmental scientists or engineers. Chemists can develop analytical methods for its detection, while environmental scientists can study its behavior in different environmental compartments and engineers can develop remediation strategies if needed. mdpi.comacs.org

A summary of potential interdisciplinary collaborations is presented in the table below.

DisciplinesCollaborative Research Areas
Chemistry & Biology/Medicine Synthesis of derivatives, antimicrobial/anticancer screening, mechanistic studies. ontosight.aiacs.org
Chemistry & Materials Science/Physics Synthesis for purity, crystal growth, characterization of optical/electronic properties, device fabrication. springernature.com
Chemistry & Environmental Science/Engineering Development of analytical methods, environmental fate studies, bioremediation research. mdpi.comacs.org

Such collaborative efforts are crucial for a comprehensive understanding of this compound, from its fundamental properties to its potential real-world applications and impacts.

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-2,3-dinitroaniline, and how can regioselectivity be controlled during nitration?

  • Methodological Answer: A stepwise nitration approach is recommended. Begin with 4-methoxyaniline and perform initial nitration at the 2-position using fuming HNO₃ (90%) at 0–5°C, followed by a second nitration at the 3-position with H₂SO₄ (conc.) as a catalyst at 50–60°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to isolate intermediates. The methoxy group directs nitration to ortho/para positions, but steric and electronic effects from the first nitro group influence subsequent regioselectivity. Recrystallize the final product from ethanol/water (3:1 v/v) to remove byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer: Combine 1H NMR (DMSO-d₆, 400 MHz) to confirm substitution patterns and HPLC (C18 column, 70% acetonitrile/30% water, 1 mL/min) to verify purity (>98%). Mass spectrometry (ESI-MS) can validate molecular weight (expected m/z: 243.17). IR spectroscopy helps identify nitro (1520–1350 cm⁻¹) and methoxy (2850–2810 cm⁻¹) functional groups. Cross-reference with elemental analysis for C, H, N composition .

Q. How should this compound be purified to minimize decomposition?

  • Methodological Answer: Use recrystallization from a polar solvent system (e.g., ethanol/water) to isolate pure crystals. Avoid high-temperature drying; instead, lyophilize under vacuum at room temperature. Column chromatography (silica gel, hexane/ethyl acetate gradient) may resolve nitro-containing impurities. Store purified samples in amber vials at –20°C under nitrogen to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved for derivatives of this compound?

  • Methodological Answer: Discrepancies often arise from rotamers, residual solvents, or degradation. Use 2D NMR (COSY, HSQC) to resolve structural ambiguities and confirm coupling patterns. Complement with high-resolution mass spectrometry (HRMS) to distinguish isotopic peaks from impurities. For thermally labile samples, analyze via low-temperature NMR or ASAP-MS (atmospheric solids analysis probe) .

Q. What strategies mitigate thermal instability during storage and handling of this compound?

  • Methodological Answer: Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >150°C for nitroaromatics). Store samples in desiccated, light-resistant containers with inert gas padding. For long-term stability, formulate as a co-crystal with stabilizing agents (e.g., urea derivatives). Avoid grinding or mechanical stress, which can induce exothermic decomposition .

Q. How does the electronic influence of the methoxy group affect regioselectivity in further functionalization reactions?

  • Methodological Answer: The methoxy group’s strong electron-donating nature activates the aromatic ring for electrophilic substitution but competes with the electron-withdrawing nitro groups. Computational modeling (DFT) predicts preferential sites for reactions like halogenation or reduction. For example, the 5-position (meta to nitro groups) may remain reactive. Experimental validation via kinetic studies under varying temperatures and catalysts (e.g., FeCl₃ vs. AlCl₃) is advised .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.